molecular formula C18H20INO B3962077 N-(4-iodophenyl)-3-methyl-4-phenylpentanamide

N-(4-iodophenyl)-3-methyl-4-phenylpentanamide

Cat. No.: B3962077
M. Wt: 393.3 g/mol
InChI Key: GNSQQKWHXYPRFJ-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-3-methyl-4-phenylpentanamide is an organic compound characterized by the presence of an iodophenyl group, a methyl group, and a phenylpentanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-3-methyl-4-phenylpentanamide typically involves the coupling of 4-iodoaniline with a suitable acylating agent under controlled conditions. One common method is the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds between the iodophenyl group and the acylating agent . This reaction is performed under mild conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Additionally, the scalability of the Suzuki-Miyaura coupling reaction makes it a preferred method for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-3-methyl-4-phenylpentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

N-(4-iodophenyl)-3-methyl-4-phenylpentanamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-3-methyl-4-phenylpentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-iodophenyl)-3-methyl-4-phenylpentanamide is unique due to its specific structure, which combines an iodophenyl group with a phenylpentanamide backbone. This unique combination imparts distinct chemical and biological properties, making it valuable for diverse research applications .

Properties

IUPAC Name

N-(4-iodophenyl)-3-methyl-4-phenylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20INO/c1-13(14(2)15-6-4-3-5-7-15)12-18(21)20-17-10-8-16(19)9-11-17/h3-11,13-14H,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSQQKWHXYPRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=C(C=C1)I)C(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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